An In-depth Technical Guide to 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6)
An In-depth Technical Guide to 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6), a versatile methoxyphenol derivative. Also known by synonyms such as Vanillyl Ethyl Ether and Ethyl 4-hydroxy-3-methoxybenzyl ether, this compound serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and fragrance industries.[1][2] This document delineates its physicochemical properties, provides detailed synthetic protocols, outlines robust analytical methodologies for its characterization, and explores its current and potential applications, with a focus on its utility as a building block in drug discovery and development.
Introduction and Chemical Identity
4-(Ethoxymethyl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety.[3] Its structure features a guaiacol (2-methoxyphenol) core with an ethoxymethyl substituent at the para position relative to the hydroxyl group. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest to synthetic chemists.
The compound is recognized for its sweet, alcoholic, and chocolate-like taste profile, which has led to its use as a flavoring agent.[3] Beyond its sensory characteristics, its phenolic hydroxyl group and ether linkages provide reactive sites for further chemical modification, positioning it as a key starting material for more complex molecules.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Ethoxymethyl)-2-methoxyphenol is essential for its effective handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Colorless to pale yellow or amber liquid | [1][5] |
| Odor | Phenolic, smoky, with a weak vanilla note | [1] |
| Boiling Point | 212 °C at 760 mmHg; 125 °C at 4 mmHg | [1][5] |
| Density | 1.106 - 1.113 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.528 - 1.532 at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |
| Flash Point | 120 °C | [5] |
Synthesis and Purification
The synthesis of 4-(Ethoxymethyl)-2-methoxyphenol can be achieved through several routes, with the Williamson ether synthesis being a common and adaptable method. Below, two detailed protocols are provided, starting from readily available precursors.
Synthesis from Vanillin via Reductive Etherification
This one-pot method provides a direct route from vanillin, a widely available starting material. The reaction proceeds via the reduction of the aldehyde group of vanillin to a hydroxyl group, which is then etherified in the same reaction vessel.
Reaction Scheme:
Caption: One-pot synthesis of 4-(Ethoxymethyl)-2-methoxyphenol from vanillin.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in a suitable solvent.
-
Reagent Addition: While stirring, add a metal complex hydride (e.g., sodium borohydride) and an alkylating reagent. The molar ratio of vanillin to the metal complex hydride and alkylating agent is typically 1:0.8-1.2.
-
Reaction: Heat the mixture to 30-40 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The resulting vanillyl alcohol ether solution is then subjected to separation and purification to yield the final product.[3]
Self-Validation Insight: The one-pot nature of this synthesis simplifies the procedure, reduces handling losses, and offers a more efficient workflow. The mild reaction conditions make it a favorable method for industrial-scale production.[3]
Williamson Ether Synthesis from Vanillyl Alcohol
This classic and robust method involves the formation of an alkoxide from vanillyl alcohol, followed by its reaction with an ethyl halide.
Workflow:
Caption: Williamson ether synthesis workflow for 4-(Ethoxymethyl)-2-methoxyphenol.
Protocol:
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Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). To this suspension, add a solution of vanillyl alcohol in the same solvent dropwise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium vanillyl alkoxide.
-
Etherification: Cool the alkoxide solution to 0 °C and add an ethyl halide (e.g., ethyl bromide or ethyl iodide) dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-(Ethoxymethyl)-2-methoxyphenol.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenolic hydroxyl group without competing side reactions. An aprotic solvent is crucial to prevent protonation of the highly reactive alkoxide intermediate. The SN2 reaction with a primary ethyl halide is efficient and minimizes elimination side products.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(Ethoxymethyl)-2-methoxyphenol. The following section details the key analytical techniques and expected results.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. While experimental data for this specific compound is limited in publicly available literature, a reported ¹H-NMR spectrum in CDCl₃ shows characteristic peaks at: δ=1.37 (3H, t), 3.42 (1H, q), 3.86 (3H, s), 4.44 (2H, s), 5.92 (1H, s), 6.88 (3H, m).
Infrared (IR) Spectroscopy:
The FTIR spectrum is useful for identifying the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
C-H stretching vibrations from the aromatic ring and aliphatic groups (around 2850-3100 cm⁻¹).
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C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹).
-
Strong C-O stretching vibrations from the ether linkages and the phenolic C-O bond (in the region of 1000-1300 cm⁻¹).
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 182. Common fragmentation patterns for ethers include alpha-cleavage and cleavage of the C-O bond. Predicted GC-MS data suggests characteristic fragments.
Chromatographic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity and identifying any volatile impurities. A typical method would involve:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Detection: Mass spectrometer operating in EI mode.
High-Performance Liquid Chromatography (HPLC):
A validated reverse-phase HPLC method is crucial for accurate purity determination and quantification. A general method for related phenolic compounds can be adapted:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength where the compound exhibits maximum absorbance.
Self-Validating System: A comprehensive analytical approach combining spectroscopic and chromatographic techniques provides a self-validating system. NMR and IR confirm the structure, while GC-MS and HPLC provide orthogonal methods for purity assessment, ensuring the reliability of the analytical results.
Applications in Research and Drug Development
While widely used in the flavor and fragrance industry, 4-(Ethoxymethyl)-2-methoxyphenol also holds significant potential as a building block in medicinal chemistry and drug development.
As a Pharmaceutical Intermediate
The guaiacol moiety is a common structural motif in many biologically active compounds. The ethoxymethyl group can serve as a lipophilic side chain or be further functionalized. 4-Substituted-2-methoxyphenols are considered suitable building blocks for preparing new bioactive molecules.[4][6] For instance, derivatives of similar structures, such as 2-ethoxy-4-(methoxymethyl)benzamides, have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity.
Potential Biological Activities
Antioxidant Properties:
Phenolic compounds are well-known for their antioxidant activity, which is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance. While specific antioxidant data for 4-(Ethoxymethyl)-2-methoxyphenol is not extensively reported, related methoxyphenols have demonstrated significant antioxidant potential.
Safety and Handling
4-(Ethoxymethyl)-2-methoxyphenol is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[5] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that vanillyl ethyl ether is not expected to be genotoxic.[7]
Conclusion
4-(Ethoxymethyl)-2-methoxyphenol is a valuable chemical entity with established applications in the flavor and fragrance sectors and emerging potential in pharmaceutical research. Its synthesis is achievable through well-established organic chemistry principles, and its characterization can be robustly performed using standard analytical techniques. As a versatile building block, it offers a platform for the development of novel bioactive molecules, warranting further investigation into its therapeutic potential.
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- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
- Google Patents. (2019). Method for synthesizing vanillyl alcohol ether. CN109942382B.
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Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2015, February). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, vanillyl ethyl ether, CAS Registry Number 13184-86-6. Food and Chemical Toxicology, 153, 112293.
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